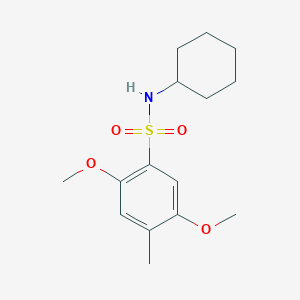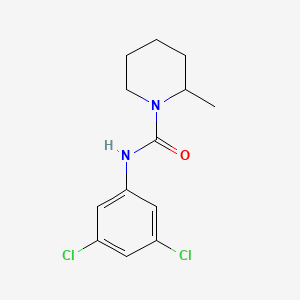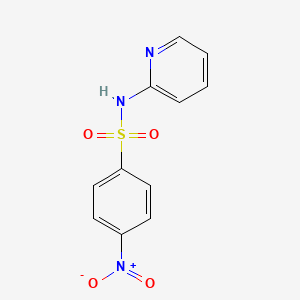![molecular formula C15H22N2O2 B5405177 N-(3,5-dimethylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5405177.png)
N-(3,5-dimethylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as DMPFU and is a white crystalline solid that is soluble in organic solvents. In
Mécanisme D'action
The mechanism of action of DMPFU is not fully understood. However, it has been suggested that DMPFU may inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition may lead to an accumulation of acetylcholine, which can result in various physiological effects.
Biochemical and Physiological Effects:
DMPFU has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which can lead to an accumulation of acetylcholine. This accumulation can result in various physiological effects, including muscle spasms, convulsions, and respiratory failure. Additionally, DMPFU has been found to have anti-cancer and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMPFU has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. Additionally, DMPFU has been found to have anti-cancer and anti-inflammatory properties, making it a potential candidate for further research in these areas. However, DMPFU also has limitations as a research tool. Its mechanism of action is not fully understood, and it has been found to have toxic effects in animal models.
Orientations Futures
There are several future directions for research on DMPFU. One potential area of research is the development of DMPFU as a chemotherapeutic agent. Further studies are needed to determine the efficacy and safety of DMPFU in treating cancer. Additionally, research on the mechanism of action of DMPFU is needed to fully understand its effects on the body. Finally, further studies are needed to determine the potential applications of DMPFU as a pesticide.
Méthodes De Synthèse
The synthesis of DMPFU involves the reaction of 3,5-dimethylaniline with tetrahydro-2-furanone in the presence of an isocyanate. This reaction results in the formation of N-(3,5-dimethylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea. The purity of the compound can be increased by recrystallization using an appropriate solvent.
Applications De Recherche Scientifique
DMPFU has been studied for its potential applications in various scientific fields. It has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. DMPFU has also been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models. Additionally, DMPFU has been studied for its potential use as a pesticide due to its ability to inhibit the activity of acetylcholinesterase.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-7-11(2)9-13(8-10)17-15(18)16-12(3)14-5-4-6-19-14/h7-9,12,14H,4-6H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIKCTHGVYUHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5405098.png)
![[4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5405105.png)

![2-cyclohexyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5405129.png)
![(3S*,4S*)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5405131.png)
![3-biphenyl-4-yl-5-(pyridin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5405133.png)

![1-({2-[(4-cyclohexylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)azetidin-3-ol](/img/structure/B5405154.png)
![3-[(1-{[2-(methoxymethyl)pyrimidin-5-yl]methyl}pyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B5405158.png)
![1'-[(5-ethylpyridin-2-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5405163.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B5405168.png)
![N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5405173.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5405174.png)
